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Compound of Interest

Compound Name:
2-Methyl-2-morpholinopropan-1-

amine

Cat. No.: B183984 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-morpholinopropan-1-amine, with the CAS number 173336-43-1, is a substituted

aliphatic amine containing a morpholine ring. Its structural features, including a tertiary amine

within the morpholine ring, a primary amine, and a quaternary carbon center, make it a

compound of interest in synthetic chemistry and potentially in drug discovery as a building

block or intermediate. This document provides a summary of its predicted spectroscopic

properties and general experimental protocols for their determination. It is important to note

that, at the time of this writing, detailed experimental spectroscopic data for this specific

compound are not readily available in the public domain. The information presented herein is

based on predicted data and established principles of analytical chemistry for similar molecular

structures.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine
is presented below.
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Property Value

Molecular Formula C₈H₁₈N₂O

Molecular Weight 158.24 g/mol

IUPAC Name 2-methyl-2-morpholin-4-ylpropan-1-amine

Canonical SMILES CC(C)(CN)N1CCOCC1

InChI Key GFIBMQGRHYGHAP-UHFFFAOYSA-N

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-Methyl-2-
morpholinopropan-1-amine based on computational models and typical values for the

constituent functional groups.

¹H NMR Spectroscopy (Predicted)
The predicted proton NMR chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

The solvent is typically CDCl₃ or DMSO-d₆.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH₃ (gem-dimethyl) 1.0 - 1.2 Singlet 6H

-CH₂- (morpholine, N-

adjacent)
2.4 - 2.5 Multiplet 4H

-CH₂- (primary amine) 2.7 - 2.9 Singlet 2H

-CH₂- (morpholine, O-

adjacent)
3.6 - 3.7 Multiplet 4H

-NH₂ (primary amine) Variable Broad Singlet 2H

Infrared (IR) Spectroscopy (Predicted)
The following are the expected characteristic absorption bands in an IR spectrum.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (primary amine) 3300 - 3500 Medium - Strong

C-H Stretch (aliphatic) 2850 - 3000 Medium - Strong

N-H Bend (primary amine) 1580 - 1650 Medium

C-N Stretch (aliphatic amine) 1020 - 1250 Weak - Medium

C-O Stretch (ether) 1070 - 1150 Strong

Mass Spectrometry (MS) (Predicted)
The predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments

are listed below. The ionization method is typically electron ionization (EI) or electrospray

ionization (ESI).

Ion Predicted m/z

[M]⁺ (Molecular Ion) 158

[M+H]⁺ (Protonated Molecular Ion) 159

Experimental Protocols
While specific experimental procedures for 2-Methyl-2-morpholinopropan-1-amine are not

available, the following are general protocols for obtaining spectroscopic data for similar

organic amine compounds. These can be adapted by a skilled chemist for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Methyl-2-morpholinopropan-1-amine sample

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
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Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

5 mm NMR tubes

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of

the chosen deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring

the solution height is adequate for the spectrometer (typically around 4-5 cm).

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Spectrometer Tuning and Locking: The instrument's software is used to lock onto the

deuterium signal of the solvent and to tune the probe for the ¹H and ¹³C frequencies.

Acquisition of ¹H Spectrum:

Set the spectral width, number of scans (typically 8-16 for a ¹H spectrum), and relaxation

delay.

Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to obtain a flat baseline.

Reference the spectrum to the TMS signal at 0 ppm.

Integrate the peaks to determine the relative number of protons.

Acquisition of ¹³C Spectrum:
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Set the appropriate parameters for a ¹³C spectrum, which will require a larger number of

scans due to the low natural abundance of ¹³C.

Acquire and process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Methyl-2-morpholinopropan-1-amine sample

FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total

Reflectance (ATR) or KBr pellet press)

Potassium bromide (KBr), spectroscopic grade (if using pellet method)

Mortar and pestle

Spatula

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental absorptions.

Sample Application: Place a small amount of the liquid or solid amine sample directly onto

the ATR crystal.

Pressure Application: If it is a solid sample, apply pressure using the instrument's pressure

arm to ensure good contact with the crystal.

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's

software will automatically ratio the sample spectrum against the background spectrum to

produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

and a soft tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Methyl-2-morpholinopropan-1-amine sample

Mass spectrometer (e.g., with ESI or GC-MS with EI source)

Volatile solvent (e.g., methanol, acetonitrile)

Syringe and/or autosampler vials

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of the amine sample (typically in the low

µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile. The solvent

may be acidified with a trace of formic acid to promote protonation.

Infusion or Injection: The sample solution can be directly infused into the ESI source via a

syringe pump or injected into a liquid chromatography system coupled to the mass

spectrometer (LC-MS).

Ionization: In the ESI source, a high voltage is applied to the sample solution as it is

nebulized, creating charged droplets. As the solvent evaporates, charged molecular ions

(e.g., [M+H]⁺) are released into the gas phase.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and the resulting data is processed to generate

a mass spectrum, which plots ion intensity versus m/z.

Logical Relationships and Workflows
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Due to the lack of published research detailing specific signaling pathways or complex

experimental workflows involving 2-Methyl-2-morpholinopropan-1-amine, the creation of

corresponding diagrams as requested is not feasible at this time. A general workflow for the

chemical synthesis and characterization of a novel compound like this would typically follow a

linear progression.

General Synthesis and Characterization Workflow
Below is a conceptual workflow for the synthesis and characterization of a target molecule.
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General Synthesis and Characterization Workflow

Synthesis

Purification

Spectroscopic Characterization

Starting Material A

Chemical Reaction
(e.g., Alkylation, Reductive Amination)

Starting Material B

Crude Product

Purification
(e.g., Distillation, Chromatography)

Pure 2-Methyl-2-morpholinopropan-1-amine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Click to download full resolution via product page
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Caption: A flowchart illustrating the general steps for the synthesis, purification, and

spectroscopic characterization of an organic compound.

To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 2-Methyl-
2-morpholinopropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183984#spectroscopic-data-nmr-ir-ms-of-2-methyl-2-
morpholinopropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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